2-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}acetic acid
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Overview
Description
2-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}acetic acid is a heterocyclic compound that features both pyrazole and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}acetic acid typically involves the formation of the pyrazole and oxazole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds can form the pyrazole ring, which can then be further reacted with suitable reagents to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
- 2H,3H-pyrazolo[3,2-b][1,3]oxazole-7-carboxylic acid
- 2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}methanol
- 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid
Uniqueness
2-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}acetic acid is unique due to its specific acetic acid moiety, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-(2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-7(11)4-5-3-6-9(8-5)1-2-12-6/h3H,1-2,4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHLMTYLFOOJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=NN21)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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